![molecular formula C15H13N3O2 B3022771 Methyl 1-benzyl-1,2,3-benzotriazole-5-carboxylate CAS No. 951558-74-0](/img/structure/B3022771.png)
Methyl 1-benzyl-1,2,3-benzotriazole-5-carboxylate
Overview
Description
“Methyl 1-benzyl-1,2,3-benzotriazole-5-carboxylate” is a chemical compound with the CAS Number: 951558-74-0 . It has a molecular weight of 267.29 . It is a benzotriazole derivative .
Synthesis Analysis
The synthesis of benzotriazole derivatives, such as “Methyl 1-benzyl-1,2,3-benzotriazole-5-carboxylate”, involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . A novel microwave-assisted protocol for the rapid synthesis of similar compounds has been developed .Molecular Structure Analysis
The molecular structure of “Methyl 1-benzyl-1,2,3-benzotriazole-5-carboxylate” is represented by the InChI Code: 1S/C15H13N3O2/c1-20-15(19)12-7-8-14-13(9-12)16-17-18(14)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 .Chemical Reactions Analysis
Benzotriazole derivatives are known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . They confer unique physicochemical properties to their immediate vicinity on various molecular scaffolds .Scientific Research Applications
Construction of Pharmacologically Important Heterocyclic Skeletons
Benzotriazole methodology, which includes the use of Methyl 1-benzyl-1,2,3-benzotriazole-5-carboxylate, is recognized as a versatile and successful synthesis protocol . It’s used in the construction of diverse pharmacologically important heterocyclic skeletons . This methodology is simple, high yielding, and has been successfully applied to the synthesis of six-membered nitrogen heterocycles .
Synthesis of 2-Vinylpiperidines
The benzotriazole methodology has been used for the synthesis of 2-vinylpiperidines . This could be useful for the synthesis of pyrrolidine and piperidine alkaloids .
Preparation of N-(2,3-Dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-2-carboxamides
Methyl 1-benzyl-1,2,3-benzotriazole-5-carboxylate has been used in the preparation of N-(2,3-Dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-2-carboxamides . These compounds were prepared in high yields by coupling 2-aminobenzophenones with (benzotriazole-1-yl)-N-acylglycines .
Synthesis of 1,2,3-Triazoles
1,2,3-Triazoles are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology, and industry . Methyl 1-benzyl-1,2,3-benzotriazole-5-carboxylate can be used in the synthesis of 1,2,3-triazoles .
Antiproliferative Effect Against Human Acute Myeloid Leukemia (AML) Cells
Compounds prepared using Methyl 1-benzyl-1,2,3-benzotriazole-5-carboxylate have shown noteworthy antiproliferative effects against human acute myeloid leukemia (AML) cells .
Induction of Apoptosis in BT-474 Cells
Detailed biological studies have suggested that compounds synthesized using Methyl 1-benzyl-1,2,3-benzotriazole-5-carboxylate can induce apoptosis in BT-474 cells .
Safety And Hazards
The safety data sheet for a similar compound, “METHYL 1,2,3-BENZOTRIAZOLE-5-CARBOXYLATE”, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
methyl 1-benzylbenzotriazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-20-15(19)12-7-8-14-13(9-12)16-17-18(14)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTRMRWKXFPTDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(N=N2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-benzyl-1,2,3-benzotriazole-5-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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